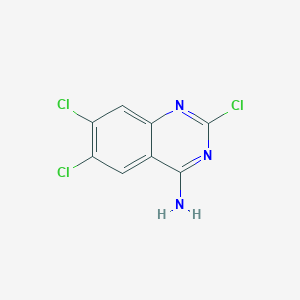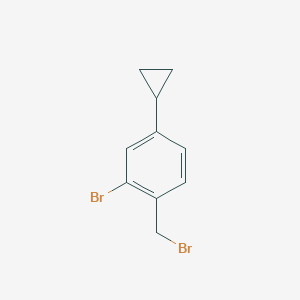
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromomethyl group and a cyclopropyl group at the para position relative to the bromomethyl group. The presence of bromine atoms makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene typically involves the bromination of 1-(bromomethyl)-4-cyclopropylbenzene. This can be achieved through electrophilic aromatic substitution using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or carbon tetrachloride
Catalyst: Iron(III) bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide remains consistent, but the process is optimized for large-scale production with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding brominated cyclopropylbenzoic acids.
Reduction: Reduction reactions can remove the bromine atoms, yielding cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Cyclopropylbenzyl alcohols, amines, or thiols.
Oxidation: Cyclopropylbenzoic acids.
Reduction: Cyclopropylbenzene.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated analogs of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The cyclopropyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Molecular Targets and Pathways:
Nucleophilic Substitution Pathway: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation Pathway: The compound is oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Pathway: The bromine atoms are removed, yielding reduced cyclopropylbenzene derivatives.
Comparison with Similar Compounds
- 1-Bromo-2-(bromomethyl)benzene
- 2-Bromo-1-(bromomethyl)-4-methylbenzene
- 2-Bromo-1-(bromomethyl)-4-ethylbenzene
Comparison: 2-Bromo-1-(bromomethyl)-4-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10Br2 |
|---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-4-cyclopropylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
VPSMRMPSNLEWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
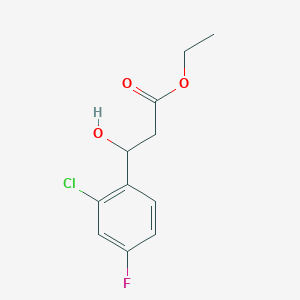
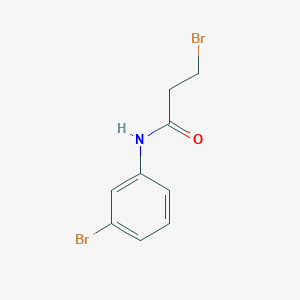
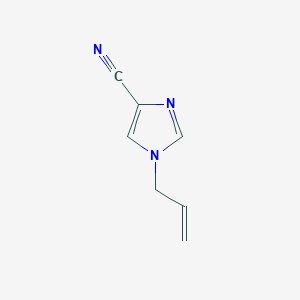
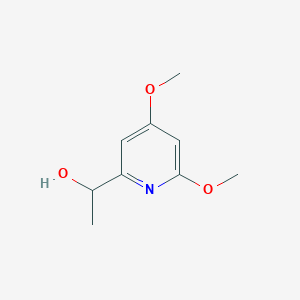
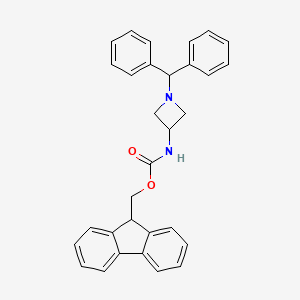
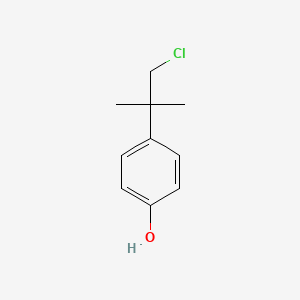
![2-(Furan-3-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13672516.png)
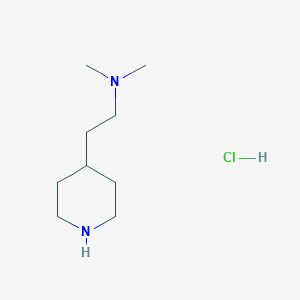

![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
